molecular formula C14H17ClN4 B2827241 Imiquimod hydrochloride CAS No. 99011-78-6

Imiquimod hydrochloride

カタログ番号 B2827241
CAS番号: 99011-78-6
分子量: 276.77
InChIキー: RGKLRAHQVIHCCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imiquimod hydrochloride is an immune response modifier that selectively stimulates toll-like receptor 7 (TLR7). It exhibits antiviral and antitumor effects in vivo . It is used to treat external warts around the genital and rectal areas called condyloma acuminatum . It is also used to treat certain types of skin conditions .


Synthesis Analysis

The synthesis of Imiquimod involves a Knoevenagel coupling reaction of 2-bromobenzaldehyde with ethyl isocyanoacetate. The resulting acrylate is brominated, oxidized, and then treated with isobutylamine to generate the imidazole ring .


Molecular Structure Analysis

Imiquimod hydrochloride has a molecular formula of C14H16N4• HCl and a molecular weight of 276.8 g/mol . It is an imidazoquinoline amine analogue to guanosine .


Chemical Reactions Analysis

Imiquimod hydrochloride has been analyzed using various techniques including high-performance liquid chromatography (HPLC), spectrofluorometry, and ultraviolet-visible spectroscopy . It has been found to be stable in all conditions except oxidizing conditions where it degrades into a more polar molecule in a hydrogen peroxide concentration-dependent manner .


Physical And Chemical Properties Analysis

Imiquimod hydrochloride has a molecular weight of 276.8 g/mol and is soluble in DMSO at 2 mg/mL . It is provided lyophilized and is stable for long-term storage at -20 °C .

科学的研究の応用

Imiquimod hydrochloride is a synthetic compound known as the first member of a new class of immune response modifiers . It has been used in various fields of scientific research, particularly in the medical and pharmaceutical fields. Here are a couple of applications:

  • Antiviral Therapeutics

    • Imiquimod has been used to augment the host’s natural immune response to viruses . This is done by enhancing the release of endogenous cytokines, an alternative approach to the administration of exogenous cytokines such as interferon-α (IFN-α) .
    • The imidazoquinolinamines imiquimod and resiquimod have demonstrated potency as inducers of IFN-α and other cytokines both in vitro and in vivo .
    • Antiviral activity has been demonstrated against a variety of viruses, and clinical efficacy has been demonstrated against genital warts, herpes genitalis and molluscum contagiosum .
    • Complete clearance of warts has been observed in up to half of treated patients with only local side effects reported .
  • Cancer Therapy

    • Imiquimod is indicated for superficial basal cell carcinoma, actinic keratosis and external genital warts .
    • It is available in 5%w/w single use package but later on 2.55 and 3.75% w/w dose strength also become available .
    • The treatment regimen for the approved diseases involved multiple application over a period of days with intervening rest periods .
    • The side effects associated with the imiquimod are mainly local inflammation reactions including pain, itching and burning at site of application .
  • Actinic Keratosis Treatment

    • Actinic keratosis is a precancerous skin lesion that can occur on sun-exposed areas of the body like the face and back of the hands .
    • Imiquimod is used topically for the treatment of clinically typical, nonhyperkeratotic, nonhypertrophic actinic keratoses .
    • The treatment involves applying a thin film of the cream to the affected area of skin once a day at bedtime for 2 weeks .
  • Superficial Basal Cell Carcinoma Therapy

    • Imiquimod is indicated for the treatment of certain types of skin cancer called superficial basal cell carcinoma .
    • The treatment regimen involves multiple applications over a period of days with intervening rest periods .
  • Treatment of Acyclovir-resistant HSV infections

    • Based on the Centers for Disease Control and Prevention (CDC) sexually transmitted diseases treatment guidelines, imiquimod might be effective as an alternative agent for the treatment of acyclovir-resistant HSV infections .
    • More studies are needed to confirm its effectiveness .
  • Research on Melanoma and Viral Conditions

    • There is ongoing research into the potential of imiquimod to treat other conditions like melanoma, a type of skin cancer that can be aggressive and hard to treat .
    • Research is also exploring the potential of imiquimod to treat other viral conditions, like human immunodeficiency virus (HIV) and hepatitis B virus (HBV) .
  • Treatment of Genital Warts

    • Genital warts are caused by certain strains of the human papillomavirus (HPV) .
    • Imiquimod is used to destroy the genital warts .
    • It does not cure warts, and new warts may appear during treatment .
    • The treatment involves applying the cream to the warts .
    • Most patients apply imiquimod before bedtime .
    • You must leave imiquimod on your skin for several hours and then wash it off .
  • Treatment of Acyclovir-resistant HSV infections

    • Imiquimod might be effective as an alternative agent for the treatment of acyclovir-resistant HSV infections .
    • Limited evidence is available and more studies are needed .
  • Research on HIV and HBV

    • Research is exploring the potential of imiquimod to treat other viral conditions, like human immunodeficiency virus (HIV) and hepatitis B virus (HBV) .
  • Research on Melanoma

    • There is ongoing research into the potential of imiquimod to treat melanoma, a type of skin cancer that can be aggressive and hard to treat .

Safety And Hazards

Imiquimod hydrochloride should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

特性

IUPAC Name

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.ClH/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKLRAHQVIHCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imiquimod hydrochloride

Synthesis routes and methods

Procedure details

A solution of acetyl chloride (0.15 mL, 2 mmol) in ethanol (2 mL) was added to a solution of 5-(2-aminophenyl)-1-(2-methylpropyl)-1H-imidazole-4-carbonitrile (0.13 g) in ethanol (5 mL). The mixture was heated at reflux for two hours and allowed to cool to ambient temperature. The volume of the mixture was decreased to 2 mL by concentrating under reduced pressure. A solid was present, and the remaining liquid was decanted away from the solid, which was washed with diethyl ether (2×2 mL) and dried overnight in a vacuum oven at room temperature to provide 0.035 g (23% for Example 19 and Example 20 combined) of 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride as a beige solid, mp>265° C.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
5-(2-aminophenyl)-1-(2-methylpropyl)-1H-imidazole-4-carbonitrile
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Citations

For This Compound
6
Citations
T Lakshmi Kumar, P Vishweshwar… - Crystal growth & …, 2009 - ACS Publications
… by solution crystallization experiments of imiquimod hydrochloride with carboxylic acid group … Imiquimod hydrochloride salt was isolated as both anhydrous and hydrous forms (2 and 3). …
Number of citations: 11 pubs.acs.org
W Yan, Y Li, Y Zou, R Zhu, T Wu, W Yuan… - International Journal of …, 2023 - Elsevier
… Imiquimod hydrochloride (IMQ) was purchased from MedChemExpress Co., Ltd. (New Jerzy, USA). Methyl-β-cyclodextrin, MβCD was purchased from Bide Pharmatech Ltd. …
Number of citations: 3 www.sciencedirect.com
DI Bernstein, CJ Harrison, ER Tepe, A Shahwan… - Vaccine, 1995 - Elsevier
Imiquimod, an immunomodulator which upregulates cell-mediated immune responses, was evaluated as an adjuvant for immunotherapy of recurrent genital herpes simplex virus (HSV) …
Number of citations: 58 www.sciencedirect.com
Y Lv, F Li, S Wang, G Lu, W Bao, Y Wang, Z Tian… - Science …, 2021 - science.org
To address long-standing issues with tumor penetration and targeting among cancer therapeutics, we developed an anticancer platelet-based biomimetic formulation (N+R@PLTs), …
Number of citations: 56 www.science.org
D Katiyar - Materials Today: Proceedings, 2023 - Elsevier
Intelligent biomaterials can adapt to the changing physiological parameters and external stressors, and they tend to provide an influence on many facets of medical technology. They …
Number of citations: 1 www.sciencedirect.com
P Bertin, J Rector-Brooks, D Sharma, T Gaudelet… - Cell Reports …, 2023 - cell.com
For large libraries of small molecules, exhaustive combinatorial chemical screens become infeasible to perform when considering a range of disease models, assay conditions, and …
Number of citations: 1 www.cell.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。